Bienvenue dans la boutique en ligne BenchChem!

(R,R)-dWIZ-1 TFA

WIZ transcription factor Molecular glue degrader Fetal hemoglobin induction

Choose (R,R)-dWIZ-1 TFA for unambiguous WIZ degradation. The active (R,R)-enantiomer eliminates racemic confounding inherent to (rac)-dWIZ-1. Validates WIZ-specific phenotypes without degrading IKZF1, CK1α, or GSPT1. Co-crystallized ternary complex (PDB: 8TZX) enables structure-based assay design. Optimal for HbF induction at 1 μM in primary erythroblasts; clean chemical probe for CRBN-dependent degrader studies and SCD target validation.

Molecular Formula C22H29N3O4
Molecular Weight 399.5 g/mol
Cat. No. B15541763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-dWIZ-1 TFA
Molecular FormulaC22H29N3O4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H29N3O4/c1-3-24-11-5-4-6-18(24)14(2)29-16-7-8-17-15(12-16)13-25(22(17)28)19-9-10-20(26)23-21(19)27/h7-8,12,14,18-19H,3-6,9-11,13H2,1-2H3,(H,23,26,27)/t14-,18-,19?/m1/s1
InChIKeyFVZCFUKXGUUDBQ-QSFPRURJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,R)-dWIZ-1 TFA: The Stereochemically Defined Enantiomer of a First-in-Class WIZ Molecular Glue Degrader for Sickle Cell Disease Research


(R,R)-dWIZ-1 TFA is the trifluoroacetate salt of the (R,R)-enantiomer of dWIZ-1, a first-in-class molecular glue degrader that targets the WIZ transcription factor (ZNF803) for cereblon (CRBN)-dependent proteasomal degradation [1]. dWIZ-1 was discovered through phenotypic screening of a CRBN-biased chemical library and represents the founding member of a novel class of small molecules that robustly induce fetal hemoglobin (HbF) expression in erythroblasts without impairing cell proliferation or differentiation [2]. The compound exhibits drug-like physicochemical properties (MW = 399.48, XLogP = 0.92, no Lipinski violations) and has been structurally characterized in a ternary complex with CRBN-DDB1 and WIZ(ZF7) at 3.15 Å resolution [3].

Why (R,R)-dWIZ-1 TFA Cannot Be Substituted with Racemic dWIZ-1 or dWIZ-2 Without Experimental Re-Validation


In molecular glue degrader research, stereochemistry critically determines ternary complex formation efficiency, neosubstrate selectivity, and off-target degradation profiles. dWIZ-1 exists as a racemic mixture containing both (R,R) and (S,S) enantiomers; the (R,R) enantiomer is the stereochemically defined active component, while the biological contribution of the (S,S) enantiomer remains uncharacterized . dWIZ-2, an optimized analog lacking the chiral methyl group, exhibits improved oral pharmacokinetic properties but reduced in vitro target selectivity compared to dWIZ-1 [1]. Furthermore, despite structural similarity to lenalidomide, dWIZ-1 does not degrade known lenalidomide neosubstrates IKZF1 or CK1α, demonstrating that CRBN-based molecular glues are not functionally interchangeable [2]. These stereochemical and selectivity differences preclude simple substitution between (R,R)-dWIZ-1 TFA, (rac)-dWIZ-1, dWIZ-2, or other CRBN-recruiting degraders.

Quantitative Differentiation Evidence: (R,R)-dWIZ-1 TFA versus dWIZ-2, (rac)-dWIZ-1, and Lenalidomide


Superior In Vitro Target Selectivity of (R,R)-dWIZ-1 TFA Over dWIZ-2

According to the Chemical Probes Portal SERP expert review, dWIZ-1 exhibits higher target selectivity than its optimized analog dWIZ-2, making (R,R)-dWIZ-1 TFA the preferred probe for in vitro mechanistic studies requiring maximal on-target specificity [1]. The review explicitly recommends prioritizing dWIZ-1 over dWIZ-2 for in vitro assays due to this superior selectivity profile, whereas dWIZ-2 is designated as the better-characterized probe for in vivo studies due to its improved pharmacokinetic properties [1].

WIZ transcription factor Molecular glue degrader Fetal hemoglobin induction

Selectivity Advantage Over Lenalidomide: No Degradation of IKZF1 or CK1α

Despite structural similarity to lenalidomide, dWIZ-1 does not promote degradation of the known lenalidomide neosubstrates IKZF1 (Ikaros) and casein kinase 1α (CK1α) [1]. Proteomic analysis of primary human erythroblasts treated with 10 μM dWIZ-1 for 6 hours confirmed WIZ as the most significantly down-regulated protein among 8,960 quantified proteins, with no additional proteins depleted more than twofold [2]. Quantitative HiBiT degradation assays further demonstrated that dWIZ-1 exhibits DC50 > 50,000 nM and Dmax = 0% for both IKZF1 and GSPT1, confirming functional selectivity [2].

CRBN neosubstrate selectivity IKZF1 CK1α

Mechanistic Differentiation: Structurally Resolved Ternary Complex with WIZ(ZF7)

The recruitment mechanism of dWIZ-1 is definitively resolved by X-ray crystallography of the ternary complex of CRBN-DDB1 bound to WIZ(ZF7) and dWIZ-1 (PDB: 8TZX) at 3.15 Å resolution [1]. This structural characterization provides atomic-level insight into the molecular glue interface that is unavailable for most investigational molecular glue degraders. dWIZ-1 increases CRBN-WIZ association with an EC50 of 547 nM and exhibits a binding affinity (Kd) of 3,500 nM for the WIZ ZF7 domain to the DDB1:CRBN:dWIZ-1 complex as measured by surface plasmon resonance (SPR) [2].

Ternary complex structure CRBN-DDB1-WIZ(ZF7) X-ray crystallography

Recommended Research Applications for (R,R)-dWIZ-1 TFA Based on Quantitative Evidence


In Vitro Mechanistic Studies of WIZ-Dependent HbF Repression Requiring Maximal Target Selectivity

Use (R,R)-dWIZ-1 TFA at 1 μM (recommended single-point concentration) up to 10 μM for selective WIZ degradation in primary human erythroblasts or relevant cell models. The superior in vitro selectivity of dWIZ-1 over dWIZ-2 [1] and complete lack of IKZF1/CK1α/GSPT1 degradation [2] make this compound optimal for experiments where off-target confounding must be minimized to attribute observed HbF induction directly to WIZ depletion.

CRBN-Dependent Degradation Pathway Validation Using a Structurally Characterized Molecular Glue

Employ (R,R)-dWIZ-1 TFA as a positive control for CRBN-dependent proteasomal degradation studies, leveraging the publicly available ternary complex crystal structure (PDB: 8TZX) [1] to design CRBN-binding site mutants, competitive displacement assays, or computational docking studies. The resolved binding interface enables precise interrogation of structure-activity relationships that are inaccessible with non-crystallized WIZ degraders.

Comparative Studies Differentiating WIZ Degradation from Lenalidomide-Class Neosubstrate Effects

Use (R,R)-dWIZ-1 TFA alongside lenalidomide in parallel experimental arms to dissect WIZ-specific phenotypes from IKZF1/CK1α-mediated effects. The demonstrated selectivity of dWIZ-1 against lenalidomide targets [1] provides a clean pharmacological tool for isolating WIZ's role in HbF regulation without the immunomodulatory and anti-proliferative activities associated with IMiD-class CRBN ligands.

Sickle Cell Disease (SCD) Translational Research Models with In Vitro Focus

Apply (R,R)-dWIZ-1 TFA in erythroid differentiation cultures and HbF induction assays to validate WIZ as a therapeutic target in SCD. The compound's robust HbF induction in erythroblasts without adverse effects on proliferation or differentiation [1] supports its use as a chemical probe for preclinical target validation studies where in vivo PK optimization (for which dWIZ-2 is preferred [2]) is not required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R)-dWIZ-1 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.